3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde
Description
3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethylthio (-SCF₃) group at the 3-position and an aldehyde (-CHO) group at the 2-position. The trifluoromethylthio moiety enhances lipophilicity and metabolic stability, while the aldehyde group provides reactivity for forming derivatives such as hydrazones or thiosemicarbazones, which are pivotal in medicinal chemistry . Its molecular formula is C₆H₃F₃N₂OS, with a monoisotopic mass of 208.00 g/mol (calculated from and related analogs).
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2OS/c7-6(8,9)13-5-4(3-12)10-1-2-11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYWQRFQIMTFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228536 | |
| Record name | 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-14-2 | |
| Record name | 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde typically involves the introduction of the trifluoromethylthio group to a pyrazine derivative. One common method includes the reaction of pyrazine-2-carbaldehyde with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethylthio group.
Major Products:
Oxidation: 3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid.
Reduction: 3-((Trifluoromethyl)thio)pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde largely depends on its interaction with biological targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
6-(Trifluoromethyl)-2-pyrazinecarbaldehyde
- Structure : Pyrazine with -CF₃ at the 6-position and -CHO at the 2-position.
- Molecular Formula : C₆H₃F₃N₂O .
- Key Differences : The absence of a sulfur atom in the -CF₃ group reduces lipophilicity compared to the -SCF₃ group in the target compound. The positional isomerism (3- vs. 6-substitution) may alter electronic effects and reactivity.
2-Chloro-5-(trifluoromethyl)pyrazine
- Structure : Pyrazine with -Cl at the 2-position and -CF₃ at the 5-position.
- Molecular Formula : C₅H₂ClF₃N₂ .
- Key Differences : The chloro group is a strong electron-withdrawing substituent and a leaving group, making this compound more reactive in nucleophilic substitution reactions. Lacks the aldehyde group, limiting its utility in condensation reactions.
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
- Structure: Thienopyridine fused ring with -CF₃ at the 6-position and a carbohydrazide (-CONHNH₂) group at the 2-position.
- Molecular Formula : C₁₃H₈F₃N₃OS₂ .
- Key Differences: The carbohydrazide group enables metal coordination and chelation, unlike the aldehyde in the target compound.
Physicochemical Properties
Biological Activity
3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine core substituted with a trifluoromethylthio group and an aldehyde functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have demonstrated potent activity against various pathogens, suggesting that the trifluoromethylthio substitution may impart similar effects to this compound. A study on thiazole derivatives showed promising results against Plasmodium falciparum, indicating that modifications in the molecular structure can enhance efficacy against malaria pathogens .
Anticancer Potential
The compound has been investigated for its potential anticancer activity. In vitro studies have shown that certain pyrazine derivatives can inhibit cancer cell proliferation. For example, compounds derived from pyrazine scaffolds have exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The specific mechanisms of action often involve the inhibition of key signaling pathways associated with cell growth and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazine ring can significantly alter its potency and selectivity. For example:
| Substitution Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Trifluoromethyl | Increased lipophilicity |
| 4 | Hydroxyl | Enhanced solubility |
| 5 | Methyl | Improved selectivity |
These modifications can help tailor the compound for specific biological targets, enhancing its therapeutic potential.
Case Studies
- Anticancer Activity : A study evaluated a series of pyrazine derivatives, including those similar to this compound, revealing IC50 values in low micromolar ranges against various cancer cell lines such as HeLa and A375. The results indicated that these compounds could inhibit cell proliferation effectively while demonstrating low toxicity towards normal cells .
- Antimicrobial Efficacy : Similar compounds have been tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results suggested that modifications leading to increased electron-withdrawing character significantly enhanced antimicrobial potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
